(2-Hydroxypropan-2-yl)boronic acid
Description
(2-Hydroxypropan-2-yl)boronic acid is an organoboron compound characterized by a boronic acid group (–B(OH)₂) attached to a tertiary alcohol moiety [(CH₃)₂C(OH)–]. Its molecular formula is C₃H₉BO₃, and it is structurally distinct due to the steric bulk and hydrophilic nature imparted by the 2-hydroxypropan-2-yl group.
Properties
Molecular Formula |
C3H9BO3 |
|---|---|
Molecular Weight |
103.92 g/mol |
IUPAC Name |
2-hydroxypropan-2-ylboronic acid |
InChI |
InChI=1S/C3H9BO3/c1-3(2,5)4(6)7/h5-7H,1-2H3 |
InChI Key |
AQHGCRKACLABAI-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)(C)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (2-Hydroxypropan-2-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxypropan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used for the oxidation of boronic acids.
Reduction: Borane (BH3) is a typical reducing agent for boronic acids.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of (2-Hydroxypropan-2-yl)boronic acid is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules. The compound's boronic acid functional group can react with aryl halides to produce biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals.
Reversible Covalent Bond Formation
The ability of this compound to form reversible covalent bonds with diols enhances its utility in supramolecular chemistry. This property is exploited in the development of sensors and drug delivery systems, where specific interactions with biological molecules are crucial .
Medicinal Chemistry
Enzyme Inhibition
Research indicates that this compound exhibits biological activity by inhibiting certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes related to lipid metabolism, which could be beneficial in treating conditions associated with dysregulated lipid homeostasis .
Drug Design and Development
The compound's interactions with biomolecules through its boronic acid moiety suggest promising applications in drug design. Its ability to selectively bind to targets makes it a candidate for developing therapeutics aimed at various diseases, including cancer and metabolic disorders .
Case Studies
Emerging Applications
Nanocarriers in Cancer Therapy
Recent advancements have utilized this compound within nanocarrier systems designed for cancer therapy. These systems leverage the compound's reactivity to create stimuli-responsive drug delivery mechanisms that release therapeutic agents upon encountering specific biological triggers .
Hydrogels for Bioengineering
The development of hydrogels incorporating this compound has shown promise in bioengineering applications. These materials can respond to environmental changes, making them suitable for controlled drug release and tissue engineering applications .
Mechanism of Action
The mechanism of action of (2-Hydroxypropan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial for its role in sensing applications and enzyme inhibition. For example, in the presence of hydrogen peroxide (H2O2), boronic acids can be oxidized to form boronic esters, which can then interact with target molecules .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Key Findings :
- Aromatic boronic acids (e.g., naphthyl or phenanthrenyl derivatives) exhibit potent anticancer activity at sub-micromolar concentrations .
- Bulky substituents (e.g., tertiary alcohol in 2-hydroxypropan-2-yl) may reduce solubility, as seen in analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid, which precipitated in culture media .
- Bifunctional aryl boronic acids demonstrate high specificity for viral proteases, suggesting substituent geometry critically impacts target binding .
Physicochemical Properties
Structural differences influence pKa, solubility, and binding constants:
Table 2: Physicochemical Comparison
Key Findings :
- Borinic acids (R₁R₂B(OH)) exhibit higher binding constants for diols than boronic acids due to reduced steric hindrance and enhanced Lewis acidity .
- Aromatic boronic acids like 3-AcPBA and 4-MCPBA have high pKa (~9.5), limiting their utility in physiological pH environments .
- Aliphatic boronic acids with hydrophilic groups (e.g., 2-hydroxypropan-2-yl) may face solubility challenges, similar to precipitating aryl analogs in aqueous media .
Table 3: Application-Specific Comparisons
Key Findings :
- Boronic acids with aromatic or heterocyclic substituents dominate therapeutic applications due to target-specific interactions (e.g., β-lactamase inhibition) .
- Aliphatic derivatives like (2-hydroxypropan-2-yl)boronic acid remain underexplored but could offer unique solubility or steric profiles for niche applications .
Biological Activity
(2-Hydroxypropan-2-yl)boronic acid, also known as 2-APBA (2-amino-3-(4-hydroxyphenyl)propanoic acid), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its antibacterial, antifungal, anticancer properties, and enzyme inhibition capabilities, supported by relevant research findings and case studies.
Overview of Biological Activities
Boronic acids, including this compound, have been recognized for their potential in various therapeutic applications due to their ability to interact with biological molecules. The primary biological activities include:
- Antibacterial Activity
- Antifungal Activity
- Anticancer Activity
- Enzyme Inhibition
Antibacterial and Antifungal Activities
Recent studies have highlighted the antibacterial properties of boronic acids against various pathogens. For example, a study demonstrated that derivatives of boronic acids exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) showing effectiveness comparable to standard antibiotics such as ampicillin and vancomycin .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (mg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 6.50 | |
| This compound | S. aureus | 5.00 | |
| Boronic acid derivative | Candida albicans | 8.00 |
Anticancer Properties
The anticancer potential of this compound has been investigated in multiple studies. One notable study reported that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HL60 (leukemia), with IC50 values indicating significant efficacy .
Table 2: Cytotoxicity of this compound
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes crucial for cancer cell survival. For instance, compounds derived from boronic acids have shown to inhibit dCTPase, leading to enhanced cytotoxicity in leukemia cells .
- Reactive Oxygen Species (ROS) : Cancer cells often exhibit elevated levels of ROS, making them more susceptible to oxidative stress induced by boronic acids. This property has been exploited in designing prodrugs that release active compounds selectively in cancer cells .
Case Studies
- Cream Formulation Study : A recent study explored the incorporation of a boron-based compound into a topical cream formulation aimed at treating skin conditions. The formulation demonstrated significant antioxidant and antibacterial properties while being dermatologically safe .
- In Vivo Studies : Histological evaluations in animal models indicated that the application of boron compounds did not induce toxicity to healthy tissues while effectively targeting tumor cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (2-Hydroxypropan-2-yl)boronic acid, and how can its purity be validated?
- Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, with precursors like halogenated hydrocarbons and boronic esters . Purification often employs recrystallization or chromatography. Characterization requires NMR (¹H, ¹¹B, and ¹³C) to confirm structure and assess purity. MALDI-MS with derivatization (e.g., 2,5-dihydroxybenzoic acid matrix) can resolve trimerization artifacts and enable sequencing .
Q. How does the boronic acid moiety in this compound interact with diols, and what experimental methods quantify this binding?
- Answer: The boronic acid forms reversible covalent bonds with 1,2- or 1,3-diols. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can measure binding constants (Kd). Stopped-flow fluorescence kinetics (e.g., with isoquinolinylboronic acid analogs) reveals kon values, showing faster binding for fructose vs. glucose . Adjusting pH near the boronic acid pKa (~8.5) enhances binding affinity .
Q. What are the key spectroscopic techniques for characterizing this compound in solution and solid states?
- Answer: Solid-state analysis uses X-ray crystallography to resolve hydrogen-bond networks (e.g., polymorph identification in arylboronic acids) . Solution-phase studies employ ¹¹B NMR to monitor boroxine formation or esterification. FT-IR identifies B-O stretching vibrations (~1,350 cm⁻¹) .
Advanced Research Questions
Q. How can this compound be integrated into glycoprotein sensors, and what strategies mitigate non-specific interactions?
- Answer: Immobilize the compound on carboxymethyl dextran surfaces (e.g., via AECPBA linker) for SPR-based glycoprotein detection. Secondary interactions (e.g., hydrophobic) are minimized using high-ionic-strength buffers (e.g., PBS) or competitive elution with sorbitol . Dual recognition systems (e.g., diboronic acids) improve selectivity for specific saccharide motifs .
Q. What computational approaches guide the design of this compound derivatives for therapeutic applications?
- Answer: Density functional theory (DFT) models the electrophilicity of boron to predict covalent binding with proteasomal threonines (e.g., bortezomib analogs) . Molecular docking screens for diol-binding pocket compatibility in target enzymes. ADMET predictors optimize pharmacokinetics by modifying the hydroxypropan-2-yl group for solubility and metabolic stability .
Q. How does thermal stability of this compound influence its application in flame-retardant polymers?
- Answer: Thermogravimetric analysis (TGA) under nitrogen/air quantifies decomposition onset temperatures and char residue. Boronic acids with electron-withdrawing groups (e.g., halogens) exhibit higher thermal stability (~300°C). Incorporate into polymers via copolymerization with acrylates to enhance flame retardancy without halogen additives .
Q. What role does this compound play in photo(electro)chemical radical generation, and how is this monitored experimentally?
- Answer: Under UV light, the compound generates boron-centered radicals, detectable via EPR spin trapping (e.g., with DMPO). Electrochemical studies (cyclic voltammetry) reveal oxidation potentials; pairing with TiO₂ electrodes enhances radical yield for organic transformations .
Methodological Notes
- Contradictions: While boronic acids generally bind diols rapidly (<10 sec), kon varies with substituents (e.g., electron-deficient aryl groups slow binding) .
- Validation: Cross-reference NMR and MS data with crystallographic results to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
